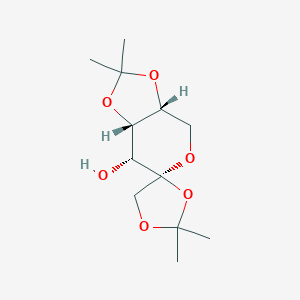

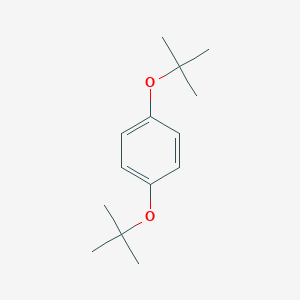

1,2:4,5-二-O-异亚丙基-β-D-赤藓糖吡喃糖

描述

Synthesis Analysis

The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives has been approached through various methods. For instance, a stereoselective synthesis of a derivative with a 1,2,4-oxadiazol ring was achieved using a novel procedure starting from an amidoximino precursor . Another study focused on the oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose to produce pure D-psicose, highlighting the importance of starting material purity and the avoidance of isomeric contaminants . Additionally, the regioselective opening of a psicofuranose derivative with organostannanes has been reported, leading to products with predominantly beta-stereochemistry .

Molecular Structure Analysis

The molecular structure of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose and its derivatives has been elucidated using various spectroscopic techniques. For example, the structure of an anhydro derivative was assigned by 1H and 13C NMR spectroscopy and confirmed by X-ray crystallography, revealing a half-chair conformation . The stereochemistry and conformational details of these molecules are crucial for understanding their reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives has been explored in several contexts. The intramolecular replacement reactions leading to stable conjugation systems, such as the formation of 1,2,4-oxadiazol rings, have been described . The interconversion and epoxide ring-opening reactions of anhydro derivatives in aqueous sodium hydroxide and acetic acid, respectively, have also been studied, providing insights into the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives are influenced by their molecular structures. For instance, the existence of different crystal modifications of a reduction product indicates polymorphism, which can affect solubility and stability . The unusual addition of acetonitrile to an intermediate oxonium ion during the reaction in acetonitrile medium suggests a unique reactivity pattern for these derivatives . Furthermore, the stability of these compounds under various conditions, such as the presence of deuteroxide ion, has been investigated, providing valuable information for their handling and storage .

科学研究应用

新型化合物的合成

研究人员已成功利用 1,2:4,5-二-O-异亚丙基-β-D-赤藓糖吡喃糖立体选择性合成复杂分子。例如,简信余及其同事合成了 1,2:4,5-二-O-异亚丙基-3-C-(5-苯基-1,2,4-恶二唑-3-基)-β-D-赤藓糖吡喃糖,采用了一种新颖的程序,突出了该化合物在通过分子内取代反应创建更稳定的共轭体系中的效用 (Yu 等,2005)。该合成强调了其在结构分析和生物活性探索中的潜力。

不对称催化

该化合物还在不对称催化中找到了应用。Jochen Kraft 及其同事描述了由 1,2-O-异亚丙基-β-D-赤藓糖吡喃糖合成的螺环稠合的 D-果糖和 D-赤藓构型的恶唑啉配体,证明了其在具有高对映选择性的不对称烯丙基烷基化中的有效性 (Kraft 等,2016)。这项研究突出了其在开发用于催化过程的手性配体中的重要性。

结构表征和分析

1,2:4,5-二-O-异亚丙基-β-D-赤藓糖吡喃糖衍生物的结构表征提供了对复杂糖分子的立体化学的见解。D. Watkin 及其同事报道了 1,2:3,4-二-O-异亚丙基-β-D-赤藓糖呋喃糖的晶体结构,建立了异头螺旋缩醛结构的立体化学,这对于理解分子相互作用和性质至关重要 (Watkin 等,2005)。

作用机制

Target of Action

It is often used as a reagent in the synthesis of various compounds , suggesting its role in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is primarily chemical. It serves as a reagent in various chemical reactions . For instance, it is used in the Shi Epoxidation process, where it acts as an organocatalyst to epoxidize alkenes .

Biochemical Pathways

Its role as a reagent in chemical synthesis suggests that it may be involved in the creation of new compounds with potential biochemical activity .

Result of Action

The result of the action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is the formation of new compounds through chemical reactions . For example, in the Shi Epoxidation process, it helps in the formation of epoxides from alkenes .

Action Environment

The action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, its storage temperature is recommended to be -20°C , indicating that it may be sensitive to heat.

属性

IUPAC Name |

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHXOQDPQIQPKT-HNBLOZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219060 | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose | |

CAS RN |

18422-54-3 | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)